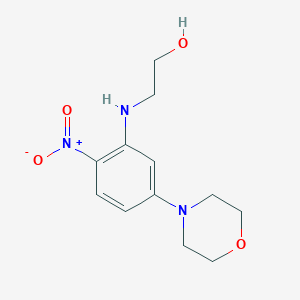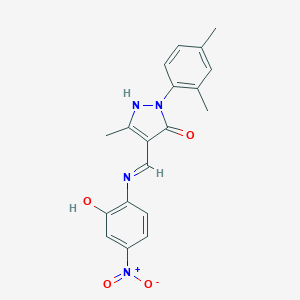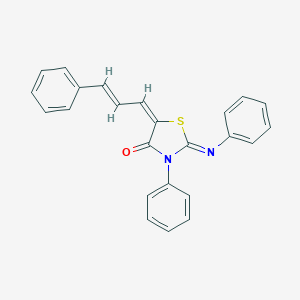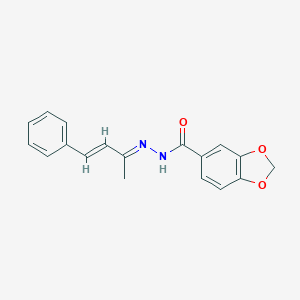
2-(5-MORPHOLINO-2-NITROANILINO)-1-ETHANOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-MORPHOLINO-2-NITROANILINO)-1-ETHANOL is a chemical compound with the molecular formula C12H17N3O4 and a molecular weight of 267.28 g/mol . It is characterized by the presence of a nitro group, a morpholine ring, and an aniline derivative, making it a compound of interest in various chemical and biological studies.
Méthodes De Préparation
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale nitration and subsequent reactions under optimized conditions to maximize yield and efficiency.
Analyse Des Réactions Chimiques
2-(5-MORPHOLINO-2-NITROANILINO)-1-ETHANOL undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and morpholine sites.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(5-MORPHOLINO-2-NITROANILINO)-1-ETHANOL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes.
Mécanisme D'action
The mechanism of action of 2-(5-MORPHOLINO-2-NITROANILINO)-1-ETHANOL involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and morpholine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzyme inhibition or activation, receptor modulation, and other biochemical processes.
Comparaison Avec Des Composés Similaires
2-(5-MORPHOLINO-2-NITROANILINO)-1-ETHANOL can be compared with similar compounds such as:
2-{2-Nitroanilino}ethanol: Lacks the morpholine ring, which may affect its chemical reactivity and biological activity.
2-{5-Morpholin-4-ylanilino}ethanol: Lacks the nitro group, which may influence its oxidation and reduction reactions.
2-{2-Nitro-5-morpholin-4-ylanilino}methanol: Has a methanol group instead of ethanol, which may alter its solubility and reactivity.
These comparisons highlight the unique structural features and properties of this compound, making it a compound of significant interest in various fields of research.
Propriétés
Formule moléculaire |
C12H17N3O4 |
|---|---|
Poids moléculaire |
267.28g/mol |
Nom IUPAC |
2-(5-morpholin-4-yl-2-nitroanilino)ethanol |
InChI |
InChI=1S/C12H17N3O4/c16-6-3-13-11-9-10(1-2-12(11)15(17)18)14-4-7-19-8-5-14/h1-2,9,13,16H,3-8H2 |
Clé InChI |
DHWUCHMRFIZRRQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCO |
SMILES canonique |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B400533.png)
![4-({[5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)phenyl 2-iodobenzoate](/img/structure/B400535.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide](/img/structure/B400536.png)

![2-(3-bromo-4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B400539.png)
![2-(4-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B400543.png)
![4-Chloro-2-({[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B400544.png)
![N-[(E)-[5-(4-chloro-3-nitro-phenyl)-2-furyl]methyleneamino]-4-methoxy-6-morpholino-1,3,5-triazin-2-amine](/img/structure/B400545.png)

![4-(Dimethylamino)benzaldehyde [4-(4-benzylpiperidin-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B400551.png)
![4-amino-N'-[4-(4-morpholinyl)benzylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B400554.png)
![4-(diethylamino)benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B400555.png)

![3,5-dibromo-2-(methyloxy)benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B400557.png)
